molecular formula C9H12N2O3 B3271267 [2-(Dimethylamino)-5-nitrophenyl]methanol CAS No. 544693-91-6

[2-(Dimethylamino)-5-nitrophenyl]methanol

Cat. No.: B3271267
CAS No.: 544693-91-6
M. Wt: 196.2 g/mol
InChI Key: OPCYVWYGJNKLES-UHFFFAOYSA-N
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Description

[2-(Dimethylamino)-5-nitrophenyl]methanol is an organic compound with the molecular formula C9H12N2O3 It is characterized by the presence of a dimethylamino group, a nitro group, and a hydroxyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Dimethylamino)-5-nitrophenyl]methanol typically involves the nitration of a dimethylaminophenyl precursor followed by reduction and subsequent hydroxylation. One common method includes:

    Reduction: The nitro group is reduced to an amino group using reducing agents such as tin(II) chloride or iron in the presence of hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

[2-(Dimethylamino)-5-nitrophenyl]methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of [2-(Dimethylamino)-5-nitrophenyl]methanone.

    Reduction: Formation of [2-(Dimethylamino)-5-aminophenyl]methanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[2-(Dimethylamino)-5-nitrophenyl]methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes and pigments.

    Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of compounds with specific biological activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of [2-(Dimethylamino)-5-nitrophenyl]methanol involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the nitro group can undergo redox reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    [2-(Dimethylamino)ethyl methacrylate]: Similar in structure but with a methacrylate group instead of a nitrophenyl group.

    [4-(Dimethylamino)pyridine]: Contains a dimethylamino group attached to a pyridine ring.

    [N,N-Dimethylaniline]: Features a dimethylamino group attached to an aniline ring.

Uniqueness

[2-(Dimethylamino)-5-nitrophenyl]methanol is unique due to the presence of both a nitro group and a hydroxyl group on the same aromatic ring, which imparts distinct electronic and steric properties

Properties

IUPAC Name

[2-(dimethylamino)-5-nitrophenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-10(2)9-4-3-8(11(13)14)5-7(9)6-12/h3-5,12H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPCYVWYGJNKLES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)[N+](=O)[O-])CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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